(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with a cyclooctyl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The continuous flow process allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The cyclooctyl moiety can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or oxalyl chloride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The primary product is the free amino acid derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the cyclooctyl moiety.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a cyclooctyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of a cyclooctyl group.
®-2-((tert-Butoxycarbonyl)amino)-3-methylpropanoic acid: Features a methyl group in place of the cyclooctyl group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is unique due to its cyclooctyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C16H29NO4 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
(2R)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
YCDKRFRIIKNPNR-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O |
Origin of Product |
United States |
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